molecular formula C12H24N2O2 B2904924 Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1896921-12-2

Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B2904924
CAS No.: 1896921-12-2
M. Wt: 228.336
InChI Key: GXWAYKXSPPNTQV-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (CAS: 1251007-00-7) is a piperidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 5, and two methyl substituents at position 3 of the piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.31 g/mol) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules. For instance, it is utilized in the synthesis of (S)-benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride, a precursor for selective CDK7 inhibitors .

Properties

IUPAC Name

tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWAYKXSPPNTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896921-12-2
Record name tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the amino group or the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound used as a building block in the synthesis of complex molecules, with applications spanning chemistry, biology, medicine, and industry. It is worth noting that the (R) stereoisomer of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is also studied for its potential as a therapeutic agent, interacting with specific receptors and enzymes in biological pathways, with potential applications in treating neurological disorders.

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing complex molecules.
  • Biology This compound acts as a precursor in the synthesis of bioactive molecules and is studied for potential roles in developing pharmaceuticals for neurological disorders.
  • Medicine Derivatives of this compound are explored for their therapeutic potential, showing promise in preclinical studies for treating conditions like Alzheimer’s and Parkinson’s disease. Studies suggest that the (R)- stereoisomer may have applications in treating neurological disorders and other conditions where modulation of receptor activity is beneficial.
  • Industry This compound is used in the production of specialty chemicals and materials due to its stability and reactivity, making it suitable for manufacturing polymers and coatings.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions, modulating the activity of enzymes and receptors, leading to various biological effects.

Synthesis
The synthesis of this compound typically involves protecting the amino and carboxyl groups using tert-butyl groups. A common method includes reacting 5-amino-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine, in an organic solvent such as dichloromethane at low temperatures to ensure high yields and selectivity. Industrial production often employs continuous flow processes and microreactor systems for precise control of reaction conditions, enhancing efficiency and scalability.

Chemical Reactions
this compound undergoes several types of chemical reactions:

  • Oxidation The amino group can be oxidized to form nitroso or nitro derivatives, using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles such as amines or alcohols under basic conditions.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The tert-butyl carbamate group is a common protective moiety, but substituents at positions 3 and 5 significantly influence physical properties, reactivity, and biological activity. Below is a comparative analysis of analogs:

Table 1: Structural and Physical Properties of Selected Piperidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Features Source
tert-Butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl; 5-amino C₁₂H₂₂N₂O₂ 226.31 Solid High stability; used in kinase inhibitor synthesis
tert-Butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro; 5-amino (R-enantiomer) C₁₀H₁₈F₂N₂O₂ 236.26 Liquid (stored at 2–8°C) Enhanced metabolic stability due to fluorine
tert-Butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl; 5-hydroxy C₁₂H₂₃NO₃ 229.32 Solid (mp: N/A) Hydroxyl group improves solubility
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate 2-((3,4-difluoro)aminomethyl) C₁₇H₂₃F₂N₃O₂ 347.38 Solid (mp: 102–105°C) Aryl substituent enhances lipophilicity
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate 3-amino; 5-methoxy C₁₁H₂₂N₂O₃ 230.30 Liquid Methoxy group alters electronic properties

Key Research Findings

Stereochemical Impact: Enantiomers like (R)- and (S)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate exhibit distinct pharmacological profiles. For example, the (R)-enantiomer shows higher selectivity in enzyme inhibition assays .

Protective Group Strategies : Benzyl carbamates (e.g., ) are less stable under acidic conditions compared to tert-butyl carbamates, influencing their use in multi-step syntheses .

Substituent Effects on Physical Properties : Methyl groups (as in the parent compound) confer higher melting points and crystallinity compared to liquid fluoro or methoxy analogs (Table 1) .

Biological Activity

Tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative characterized by its molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of novel therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The biological activity of this compound can be attributed to several structural features:

  • Amino Group : The amino group facilitates hydrogen bonding with biological targets, enhancing interaction with proteins and enzymes.
  • Tert-butyl Group : This group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards specific receptors.
  • Carboxylate Group : The presence of a carboxylate group allows for ionic interactions that can modulate the compound's biological activity.

These interactions suggest that the compound may serve as a valuable scaffold for developing drugs targeting various biological pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies have shown that piperidine derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound have been screened against HIV strains, demonstrating potential efficacy in inhibiting viral replication .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, piperidine derivatives have been evaluated against colon cancer cells (HCT116 and HT29), showing significant cytotoxicity and apoptosis induction .
  • Drug Development Applications : The compound is utilized as an intermediate in synthesizing other biologically active molecules, making it a crucial component in medicinal chemistry .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameBiological ActivityMechanism
Tert-butyl 4-(isobutylamino)-3,3-dimethylpiperidine-1-carboxylateModerate cytotoxicitySimilar binding interactions
Tert-butyl 4-((cyclopropylmethyl)amino)-3,3-dimethylpiperidine-1-carboxylateAntiviral propertiesEnhanced selectivity due to structural differences
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylatePotential anticancer activityAltered reactivity due to fluorination

This table illustrates how variations in substituents affect the biological properties and mechanisms of action among related compounds.

Case Studies

Several case studies highlight the relevance of this compound in research:

  • Study on Antiviral Efficacy : A study investigated the antiviral activity against HIV strains using derivatives of piperidine. The results indicated that certain modifications in the structure could enhance potency against resistant strains .
  • Cytotoxicity Assessment : In another study focusing on cancer therapy, piperidine derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The findings showed that specific structural features significantly influenced cytotoxicity levels .

Q & A

Basic: What are the standard synthetic methodologies for preparing tert-butyl 5-amino-3,3-dimethylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Functionalization of the piperidine ring : Alkylation or hydroxylation at specific positions, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine group.
  • Amination : Introduction of the amino group at position 5 via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography or crystallization to achieve high purity (>97%) .
    Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influence yield and stereochemical outcomes. For example, highlights the use of trifluoroacetic acid for deprotection, requiring strict anhydrous conditions .

Basic: How is this compound characterized spectroscopically?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for 1^1H), amino (δ ~1.8 ppm), and piperidine ring protons (δ 3.0–4.0 ppm).
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 229.32) to verify molecular weight.
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced: How do reaction conditions influence stereochemical outcomes in its synthesis?

Stereoselectivity is governed by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents may stabilize intermediates.
  • Catalysts : Chiral catalysts (e.g., palladium complexes) can induce enantioselectivity in asymmetric syntheses.
  • Temperature Control : Lower temperatures minimize racemization during Boc protection/deprotection steps . Computational modeling (e.g., density functional theory) predicts transition states to optimize stereochemical control .

Advanced: What computational methods are used to optimize synthetic routes for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian software) model energy barriers for reaction steps, identifying optimal pathways.
  • Machine Learning : Training models on experimental datasets (e.g., reaction yields, solvent effects) to predict high-yield conditions.
  • Molecular Dynamics : Simulate solvent interactions to minimize side reactions (e.g., hydrolysis of the Boc group) .

Safety: What handling protocols are recommended for this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent degradation .

Data Contradictions: How to address discrepancies in analytical data (e.g., NMR shifts or melting points)?

  • Purity Assessment : Re-run chromatography or recrystallization to eliminate impurities affecting spectral data.
  • Isotope Effects : Confirm deuterated solvent purity in NMR experiments.
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in structural assignments .

Stability: What factors influence its stability under laboratory conditions?

  • pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 4).
  • Thermal Degradation : Prolonged heating (>60°C) induces decomposition; monitor via TGA (thermogravimetric analysis).
  • Light Exposure : UV radiation accelerates oxidation; store in amber glass .

Comparative Studies: How do structural analogs differ in reactivity or biological activity?

  • Fluorinated Analogs : Compounds like tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate exhibit enhanced metabolic stability due to fluorine’s electronegativity.
  • Stereoisomers : (3S,5R) configurations in analogs show higher binding affinity to biological targets compared to racemic mixtures .

Advanced: What strategies mitigate side reactions during Boc deprotection?

  • Acid Selection : Use HCl in dioxane instead of TFA for milder deprotection.
  • Scavenger Addition : Add triethylsilane to quench carbocation intermediates.
  • Kinetic Monitoring : Real-time IR spectroscopy tracks Boc group removal to terminate reactions promptly .

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